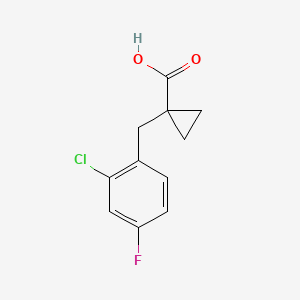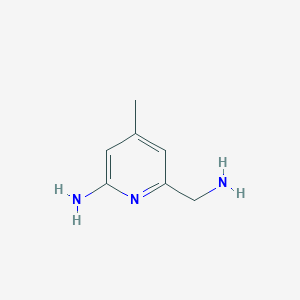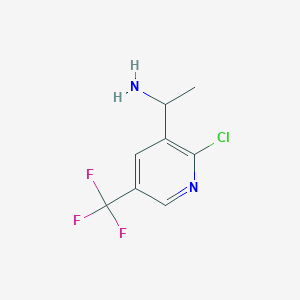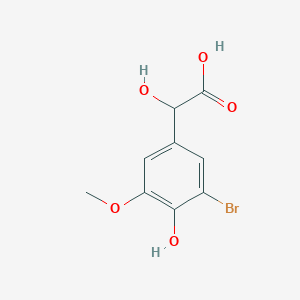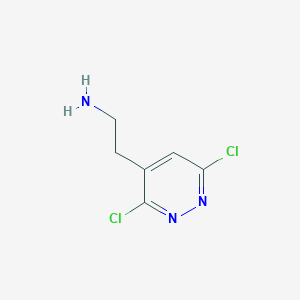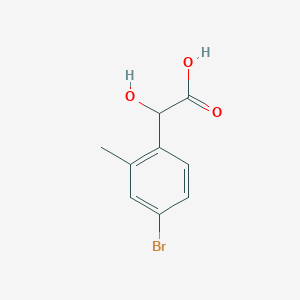
4-Bromo-2-methylmandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methylmandelic Acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of mandelic acid, where the aromatic ring is substituted with a bromine atom at the fourth position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylmandelic Acid typically involves the bromination of 2-methylmandelic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylmandelic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methylmandelic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-2-methylbenzoic acid.
Reduction: Formation of 2-methylmandelic acid.
Substitution: Formation of compounds like 4-methoxy-2-methylmandelic acid or 4-cyano-2-methylmandelic acid.
Scientific Research Applications
4-Bromo-2-methylmandelic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylmandelic Acid involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The presence of the methyl group can affect the compound’s steric and electronic properties, modulating its interactions with enzymes and receptors. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2-Methylmandelic Acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-Bromo-2-methylbenzoic Acid: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
4-Methoxy-2-methylmandelic Acid: Contains a methoxy group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness: 4-Bromo-2-methylmandelic Acid is unique due to the presence of both bromine and methyl substituents on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
PWDKVSGMPNWBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


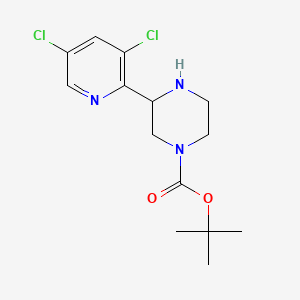

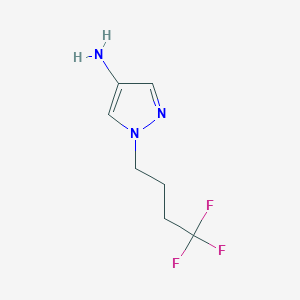
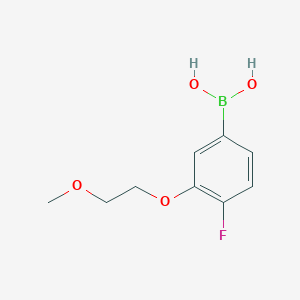
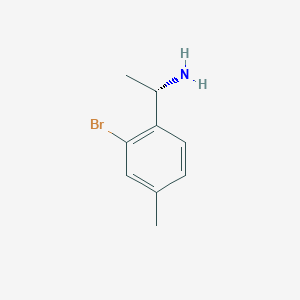
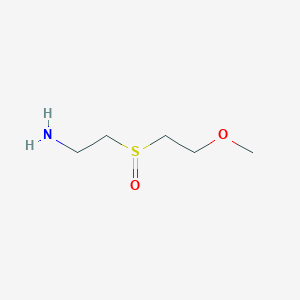
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
